molecular formula C18H18ClN5O4 B2456313 methyl 2-[8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate CAS No. 893967-08-3

methyl 2-[8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate

Cat. No. B2456313
CAS RN: 893967-08-3
M. Wt: 403.82
InChI Key: KBZOOTJLSGMMEC-UHFFFAOYSA-N
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Description

The compound contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a purine ring and a phenyl ring, both of which are aromatic and contribute to the compound’s stability. The presence of multiple carbonyl groups and a chloro group can significantly influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the carbonyl groups, the chloro group, and the aromatic rings. The carbonyl groups could undergo reactions typical of carbonyl chemistry, such as nucleophilic addition. The chloro group could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its molecular structure. The presence of aromatic rings and polar carbonyl groups could affect its solubility, boiling point, melting point, and other physical properties .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on its potential hazards .

Future Directions

The study of purine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This particular compound could be of interest for further study, given the biological importance of purines .

properties

IUPAC Name

methyl 2-[6-(3-chloro-2-methylphenyl)-4-methyl-1,3-dioxo-4a,7,8,9a-tetrahydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O4/c1-10-11(19)5-4-6-12(10)22-7-8-23-14-15(20-17(22)23)21(2)18(27)24(16(14)26)9-13(25)28-3/h4-6,14-15H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYDCOWDYLYYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN3C2=NC4C3C(=O)N(C(=O)N4C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate

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